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[City, State] – December 7, 2025 – As the landscape of targeted cancer therapy continues to

evolve, the focus on highly specific and selective kinase inhibitors has become paramount.

Ceralasertib (AZD6738), a potent and orally bioavailable Ataxia Telangiectasia and Rad3-

related (ATR) kinase inhibitor, has demonstrated significant promise in preclinical and clinical

settings. This guide offers a detailed comparison of Ceralasertib with other notable ATR

inhibitors, Berzosertib (M6620/VE-822) and Elimusertib (BAY 1895344), with a focus on their

specificity and selectivity profiles, supported by experimental data. This objective analysis is

intended for researchers, scientists, and drug development professionals to inform their

research and development efforts.

Ceralasertib is an ATP-competitive inhibitor of ATR, a crucial regulator of the DNA Damage

Response (DDR) pathway. Its high potency and selectivity are critical attributes that can lead to

a wider therapeutic window and reduced off-target effects. Preclinical studies have consistently

highlighted Ceralasertib's efficacy, both as a monotherapy and in combination with DNA-

damaging agents, particularly in tumors with inherent DNA repair deficiencies.

Comparative Selectivity Profile of ATR Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor

constant (Ki) values for Ceralasertib, Berzosertib, and Elimusertib against ATR and other key
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kinases in the PI3K-related kinase (PIKK) family. Lower values are indicative of higher potency.

Kinase Ceralasertib
Berzosertib (VE-
822)

Elimusertib (BAY
1895344)

ATR IC50: 1 nM IC50: 19 nM[1][2] IC50: 7 nM[3]

Ki: <0.2 nM[4]

ATM IC50: >5 µM IC50: 2.6 µM[2] IC50: 1420 nM[3]

Ki: 34 nM[4]

DNA-PK IC50: >5 µM IC50: 18.1 µM[2] IC50: 332 nM[3]

mTOR GI50: 5.7 µM IC50: >1 µM
Selectivity Ratio

(mTOR/ATR): 61[3]

PI3Kγ - IC50: 0.22 µM
IC50: 3270 nM (PI3K)

[3]

Data compiled from publicly available sources. Assay conditions may vary between studies.

As the data indicates, Ceralasertib exhibits remarkable potency for ATR with an IC50 of 1 nM.

Notably, it demonstrates a high degree of selectivity against other members of the

phosphatidylinositol 3-kinase-related kinase (PIKK) family, including ATM and DNA-PK, with

IC50 values greater than 5 µM. A broad kinase screen of over 400 kinases revealed that none

were inhibited by more than 50% at a 1 µM concentration of Ceralasertib. The closest off-target

activity was observed against mTOR, with a GI50 of 5.7 µM. This represents an approximately

300-fold selectivity for ATR over its homologs.

Berzosertib also potently inhibits ATR with a Ki of less than 0.2 nM and a cellular IC50 of 19

nM.[1][4] However, it shows more significant off-target activity against ATM (Ki: 34 nM; IC50:

2.6 µM) and DNA-PK (IC50: 18.1 µM).[2][4] Elimusertib is another potent ATR inhibitor with an

IC50 of 7 nM and demonstrates good selectivity against mTOR, DNA-PK, ATM, and PI3K.[3]

ATR Signaling Pathway and Inhibitor Action
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The ATR signaling pathway is a critical component of the cellular response to DNA damage,

particularly replication stress. The following diagram illustrates the key components of this

pathway and the points of inhibition by Ceralasertib and other ATR inhibitors.
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Figure 1: ATR Signaling Pathway Inhibition
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Experimental Protocols for Kinase Selectivity
Analysis
The determination of kinase inhibitor selectivity is crucial for preclinical and clinical

development. Below are detailed methodologies for commonly employed assays to assess the

specificity and selectivity of compounds like Ceralasertib.

KINOMEscan® Competition Binding Assay
This method quantitatively measures the binding of a test compound to a large panel of

kinases.

Principle: The assay is based on a competitive binding format where the test compound

competes with an immobilized, active-site directed ligand for binding to the kinase. The amount

of kinase captured on the solid support is inversely proportional to the affinity of the test

compound.

Detailed Protocol:

Kinase Preparation: A panel of human kinases is tagged with a unique DNA identifier.

Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid

support (e.g., magnetic beads).

Competition Assay:

The DNA-tagged kinases are incubated with the immobilized ligand and the test

compound at various concentrations (typically in a serial dilution).

The reaction is allowed to reach equilibrium.

Quantification:

The beads are washed to remove unbound kinase.

The amount of kinase bound to the beads is quantified by detecting the DNA tag using

quantitative PCR (qPCR).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis:

The results are expressed as a percentage of the control (vehicle-treated) sample.

The dissociation constant (Kd) is determined by plotting the percentage of kinase bound

against the test compound concentration and fitting the data to a standard binding

isotherm.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
TR-FRET is a robust, high-throughput method for measuring inhibitor binding to a kinase.

Principle: This assay measures the displacement of a fluorescently labeled tracer from the

kinase's ATP binding pocket by a test inhibitor. A europium-labeled antibody binds to the

kinase, and when a fluorescent tracer binds to the ATP pocket, FRET occurs between the

europium donor and the tracer acceptor. An inhibitor will compete with the tracer, leading to a

decrease in the FRET signal.

Detailed Protocol:

Reagent Preparation:

Prepare a serial dilution of the test compound (e.g., Ceralasertib) in an appropriate buffer

(e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

Prepare a solution containing the target kinase (e.g., recombinant ATR) and a europium-

labeled anti-tag antibody (e.g., anti-GST).

Prepare a solution of the fluorescent tracer.

Assay Procedure (384-well plate format):

To each well, add 5 µL of the test compound dilution.

Add 5 µL of the kinase/antibody mixture.

Add 5 µL of the tracer solution.
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Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

Data Acquisition: Measure the TR-FRET signal on a compatible plate reader with an

excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (europium) and

~665 nm (tracer).

Data Analysis:

Calculate the emission ratio (665 nm / 615 nm).

The percent inhibition is calculated relative to a no-inhibitor control.

The IC50 value is determined by fitting the percent inhibition data to a four-parameter

logistic curve.

Kinobeads™ and LC-MS/MS
This chemoproteomic approach allows for the profiling of kinase inhibitors against native

kinases in a cellular context.

Principle: Kinobeads™ are composed of broadly selective, immobilized kinase inhibitors that

can capture a large portion of the kinome from a cell lysate. In a competition experiment, a free

inhibitor (e.g., Ceralasertib) will compete with the Kinobeads™ for binding to its target kinases.

The kinases that are bound by the free inhibitor will not be captured by the beads. The

captured kinases are then identified and quantified using liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

Detailed Protocol:

Cell Lysis: Harvest and lyse cells to prepare a native protein extract.

Competition Binding:

Incubate the cell lysate with various concentrations of the test compound.

Add the Kinobeads™ slurry to the lysate and incubate to allow for the capture of kinases

not bound to the test compound.
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Enrichment and Washing:

Wash the beads to remove non-specifically bound proteins.

Elution and Digestion:

Elute the bound proteins from the beads.

Digest the eluted proteins into peptides using trypsin.

LC-MS/MS Analysis:

Analyze the peptide mixture using LC-MS/MS to identify and quantify the captured

kinases.

Data Analysis:

The amount of each kinase captured at different inhibitor concentrations is compared to a

vehicle control.

Dose-response curves are generated to determine the apparent dissociation constant (Kd)

for the interaction of the inhibitor with each kinase.

The following diagram outlines a general workflow for assessing kinase inhibitor selectivity.
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Figure 2: Experimental Workflow for Kinase Inhibitor Selectivity Profiling
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Conclusion
The data presented in this guide clearly demonstrates that Ceralasertib is a highly potent and

selective inhibitor of ATR kinase. Its superior selectivity profile compared to other ATR inhibitors

like Berzosertib suggests a lower potential for off-target effects, which is a desirable

characteristic for a therapeutic agent. The detailed experimental protocols provided herein offer

a framework for researchers to conduct their own comparative analyses and further investigate

the nuanced pharmacological profiles of these and other kinase inhibitors. As the field of

precision oncology advances, the rigorous assessment of inhibitor specificity and selectivity will

remain a cornerstone of successful drug development.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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